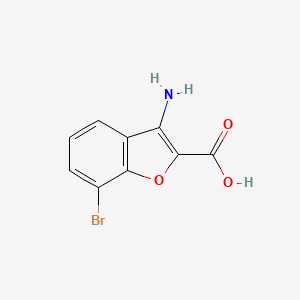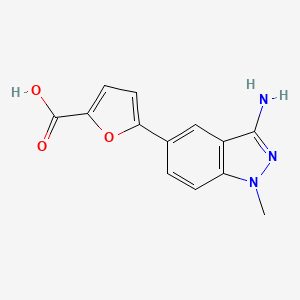
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chloro group at the 2-position, an isopropyl group at the 8-position, and an ethanol group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Substitution Reactions: The chloro and isopropyl groups are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reduction: The final step involves the reduction of the quinoline derivative to introduce the ethanol group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: LiAlH₄ or NaBH₄ in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-microbial, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of quinoline derivatives.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: It can inhibit enzymes involved in critical biological pathways, thereby exerting its therapeutic effects.
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Interfering with DNA/RNA: It can intercalate into DNA or RNA, disrupting their function and leading to cell death in the case of anti-cancer activity.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the isopropyl and ethanol groups, making it less versatile in biological applications.
8-Isopropylquinoline: Lacks the chloro and ethanol groups, which may reduce its efficacy in certain applications.
Quinoline-3-ethanol: Lacks the chloro and isopropyl groups, affecting its chemical reactivity and biological activity.
The unique combination of chloro, isopropyl, and ethanol groups in this compound enhances its chemical reactivity and broadens its range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C14H16ClNO |
|---|---|
Poids moléculaire |
249.73 g/mol |
Nom IUPAC |
1-(2-chloro-8-propan-2-ylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C14H16ClNO/c1-8(2)11-6-4-5-10-7-12(9(3)17)14(15)16-13(10)11/h4-9,17H,1-3H3 |
Clé InChI |
GKYGMJSXWHEHGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
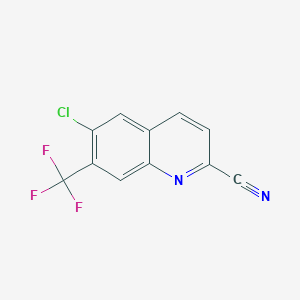
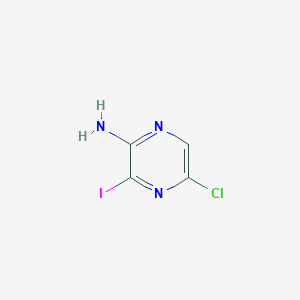

![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)
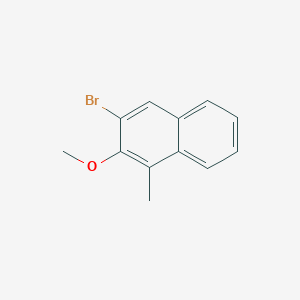
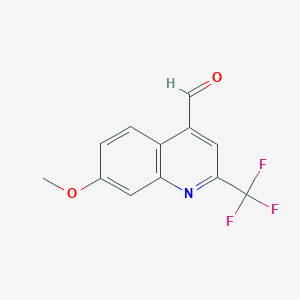


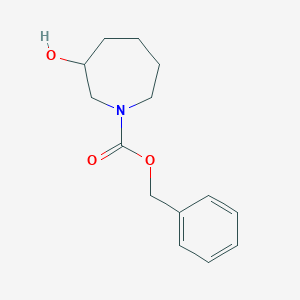
![6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860836.png)
